molecular formula C3H5ClO3S B1430949 Oxetane-3-sulfonyl chloride CAS No. 1393585-06-2

Oxetane-3-sulfonyl chloride

Cat. No. B1430949
M. Wt: 156.59 g/mol
InChI Key: QCQMLRRDOKKVFL-UHFFFAOYSA-N
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Description

Oxetane-3-sulfonyl chloride is a chemical compound with the CAS Number: 1393585-06-2 . It has a molecular weight of 156.59 . It is a useful research chemical .


Synthesis Analysis

Oxetanes can be synthesized from native alcohol substrates . The generality of the approach is demonstrated by the application in late-stage functionalization chemistry . The reaction is tolerant to a wide range of polar functionalities and is suitable for array formats .


Molecular Structure Analysis

The molecular structure of Oxetane-3-sulfonyl chloride is represented by the Inchi Code: 1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .


Chemical Reactions Analysis

Oxetanes undergo ring-opening reactions as a synthetic tool . The reaction is modeled and shown to proceed via an SN2 transition structure and is sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

Oxetanes are strained four-membered heterocycles containing an oxygen atom . They are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • These applications have driven numerous studies into the synthesis of new oxetane derivatives .
    • Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
  • Chemical Space Exploration

    • This paper focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors .
    • Known as a nonclassical isoster of the carbonyl group, due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .
  • Synthesis of New Oxetane Derivatives

    • The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
    • These applications have driven numerous studies into the synthesis of new oxetane derivatives .
    • This includes the synthesis of oxetane derivatives by intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis of oxetane derivatives from oxetane-containing building blocks .
  • Amino-Oxetanes as Amide Isosteres

    • Amino-oxetanes offer exciting potential as bioisosteres for benzamides—extremely common pharmacophores—but are rarely examined due to the lack of available synthetic methods .
    • A class of reactions for sulfonyl fluorides to form amino-oxetanes has been described, which forms planar oxetane carbocations simply on warming .
    • This disconnection, comparable to a typical amidation, will allow the application of vast existing amine libraries .
  • Ring-Opening and Ring-Expansion Reactions of Oxetanes

    • Oxetanes have been found to undergo new reactions with many reagents such as acyl chlorides, silyl chlorides, phosphonyl chlorides, alkyl chlorides, aryl esters, thio esters, phosphonic acids, carboxylic acids, thiols, and phenols using suitable quaternary onium salts or crown ether complexes as catalysts .
    • More recently, anionic ring-opening polymerization of certain oxetane monomers such as (3-methyl-3-hydroxymethyl)oxetane and (3-ethyl-3-hydroxymethyl)oxetane, which have hydroxyl groups, has been found. This is catalyzed by potassium tert-butoxide and 18-crown-6-ether complex, and an anionic ring-opening alternating co-polymerization of oxetane monomers with cyclic carboxylic anhydrides .
  • Photoredox Catalysis

    • Photoredox catalysis of arenesulfonyl chlorides has proven efficacious in organic synthesis .
    • This process involves the use of light to excite a photocatalyst, which can then transfer energy or electrons to other molecules, allowing a variety of chemical reactions to occur .

Safety And Hazards

Oxetane-3-sulfonyl chloride is classified as dangerous . It has a UN number of 3265 and falls under the packing group II . Specific hazards arising from the chemical include Carbon oxides, Hydrogen chloride, and Sulfur oxides .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They offer exciting potential as bioisosteres for benzamides . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .

properties

IUPAC Name

oxetane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQMLRRDOKKVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-3-sulfonyl chloride

CAS RN

1393585-06-2
Record name oxetane-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Breinlinger, S Van Epps, M Friedman… - Journal of Medicinal …, 2023 - ACS Publications
… Oxetane-3-sulfonyl chloride (1 g, 6.39 mmol) was added to the reaction mixture. The reaction was heated at 50 C for 16 h. The reaction was cooled and concentrated under reduced …
Number of citations: 3 pubs.acs.org

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